molecular formula C20H21F3N2O2 B049055 Epptb CAS No. 1110781-88-8

Epptb

Katalognummer: B049055
CAS-Nummer: 1110781-88-8
Molekulargewicht: 378.4 g/mol
InChI-Schlüssel: KLFVWQCQUXXLOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Es wirkt als potenter und selektiver inverser Agonist des Trace-Amin-assoziierten Rezeptors 1 (TAAR1), ohne signifikante Aktivität an anderen Zielstrukturen . Diese Verbindung wurde verwendet, um die Rolle von TAAR1 bei der Regulation der dopaminergen Signalübertragung im limbischen System zu demonstrieren .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von EPPTB umfasst mehrere Schritte. Der kanonische SMILE-Code für this compound wird verwendet, um die zweidimensionale Struktur des Liganden zu konstruieren . Die Herstellung erfolgt in der Regel durch Reaktion von 3-Ethoxyphenylamin mit 4-Pyrrolidin-1-yl-3-Trifluormethylbenzoylchlorid unter bestimmten Bedingungen, um das gewünschte Produkt zu bilden .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert, aber die Synthese würde wahrscheinlich eine Skalierung der Laborverfahren mit entsprechenden Anpassungen für die Reaktionsbedingungen, die Reinigung und die Sicherheitsmaßnahmen umfassen.

Wissenschaftliche Forschungsanwendungen

Dopaminergic Regulation

EPPTB has been instrumental in elucidating the role of TAAR1 in dopaminergic neurons within the limbic system. Studies have shown that this compound enhances dopamine neuron firing rates in the ventral tegmental area (VTA), which is crucial for understanding reward pathways and addiction mechanisms. For instance, it has been shown to block the suppression of dopamine neuron firing induced by TAAR1 agonists like tyramine .

Behavioral Studies

Research utilizing this compound has provided insights into behavioral changes associated with altered dopaminergic activity. For example, its administration has been linked to increased locomotor activity in animal models, suggesting a potential role in modulating behaviors related to motivation and reward .

Antipsychotic Drug Research

This compound's antagonistic properties at TAAR1 have been explored in the context of antipsychotic medications, particularly regarding their metabolic side effects. For instance, studies have investigated how this compound can mitigate olanzapine-induced weight gain by targeting TAAR1-mediated pathways involved in energy balance . The compound's ability to influence feeding efficiency and body weight gain highlights its potential as an adjunct treatment for patients on antipsychotic therapy.

Metabolic Studies

The impact of this compound on metabolic processes has been a focal point of research due to its interactions with neurotransmitter systems that regulate appetite and metabolism. Evidence suggests that this compound can alter hypothalamic signaling pathways related to energy homeostasis, potentially offering new avenues for addressing obesity linked to psychiatric medications .

Study on Olanzapine-Induced Obesity

In a notable study, this compound was administered alongside olanzapine in a rat model to assess its efficacy in preventing weight gain associated with antipsychotic treatment. The results indicated that co-treatment significantly reduced body weight gain and improved metabolic parameters compared to olanzapine alone . This study underscores this compound's potential role in managing side effects of psychiatric medications.

Exploration of Dopaminergic Activity

Another research initiative focused on the physiological effects of this compound on dopamine neurons revealed that it could enhance firing rates and dopamine release under certain conditions, providing insights into its utility for studying reward-related behaviors and potential therapeutic applications in addiction disorders .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of EPPTB involves several steps. The canonical SMILE code for this compound is used to construct the two-dimensional structure of the ligand . The preparation typically involves the reaction of 3-ethoxyphenylamine with 4-pyrrolidin-1-yl-3-trifluoromethylbenzoyl chloride under specific conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the synthesis would likely involve scaling up the laboratory procedures with appropriate adjustments for reaction conditions, purification, and safety measures.

Analyse Chemischer Reaktionen

Arten von Reaktionen

EPPTB unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

    Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Produkte zu bilden.

    Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen modifizieren.

    Substitution: Substitutionsreaktionen können an verschiedenen Positionen am Benzamidring auftreten.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen variieren je nach gewünschter Reaktion und Produkt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise verschiedene oxidierte Derivate ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den Benzamidring einführen können.

Biologische Aktivität

EPPTB (N-(3-ethoxyphenyl)-4-(pyrrolidin-1-yl)-3-trifluoromethylbenzamide) is a selective antagonist of the trace amine-associated receptor 1 (TAAR1), which has garnered attention for its potential therapeutic applications, particularly in neuropharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, effects on neurotransmission, and implications for psychiatric disorders.

Pharmacological Properties

This compound has been characterized as a potent antagonist for mouse TAAR1 (mTAAR1), with an IC50 value of 27.5 nM. In contrast, it shows significantly reduced potency at human TAAR1 (hTAAR1) and rat TAAR1 (rTAAR1), with IC50 values of 7.5 μM and 4.5 μM, respectively . This differential activity suggests that while this compound may be effective in animal models, its application in human subjects may require caution due to its lower efficacy.

Table 1: Potency of this compound at Different TAAR1 Receptors

Receptor TypeIC50 Value (nM)
mTAAR127.5
hTAAR17500
rTAAR14500

Research indicates that this compound functions not only as an antagonist but may also exhibit inverse agonist properties at mTAAR1. It has been shown to reduce cAMP production stimulated by mTAAR1, highlighting its role in modulating intracellular signaling pathways associated with dopamine and serotonin neurotransmission .

In vivo studies have demonstrated that this compound can influence the excitability of dopaminergic neurons. Specifically, it has been reported to block the inhibitory effects of LSD on ventral tegmental area (VTA) dopamine neurons, suggesting a potential role in counteracting certain psychostimulant effects .

Study on Dopamine Neurons

A significant study investigated the effects of this compound on dopamine neuron activity in transgenic mice overexpressing TAAR1. The findings revealed that administration of this compound led to increased dopamine concentrations in the nucleus accumbens and enhanced excitability of dopaminergic neurons, suggesting that TAAR1 antagonism could have implications for treating conditions like schizophrenia and substance use disorders .

Effects on Behavioral Outcomes

In another research context, this compound was evaluated for its impact on behavioral responses to psychostimulants. The study indicated that pre-treatment with this compound could mitigate the behavioral effects induced by amphetamines, further supporting its potential as a therapeutic agent in managing stimulant-induced behaviors .

Implications for Psychiatric Disorders

Given its pharmacological profile, this compound is being explored for its therapeutic potential in various psychiatric disorders. The modulation of TAAR1 activity may provide new avenues for treatment strategies aimed at conditions such as schizophrenia, where dysregulation of dopaminergic signaling is prevalent. The ability of this compound to influence neurotransmitter systems positions it as a candidate for further clinical investigation.

Eigenschaften

IUPAC Name

N-(3-ethoxyphenyl)-4-pyrrolidin-1-yl-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O2/c1-2-27-16-7-5-6-15(13-16)24-19(26)14-8-9-18(25-10-3-4-11-25)17(12-14)20(21,22)23/h5-9,12-13H,2-4,10-11H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFVWQCQUXXLOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3CCCC3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501030324
Record name N-(3-Ethoxyphenyl)-4-(1-pyrrolidinyl)-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501030324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1110781-88-8
Record name N-(3-Ethoxyphenyl)-4-(1-pyrrolidinyl)-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501030324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Epptb
Reactant of Route 2
Reactant of Route 2
Epptb
Reactant of Route 3
Reactant of Route 3
Epptb
Reactant of Route 4
Reactant of Route 4
Epptb
Reactant of Route 5
Reactant of Route 5
Epptb
Reactant of Route 6
Reactant of Route 6
Epptb

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.